molecular formula C10H6I2 B12871853 1,7-Diiodonaphthalene

1,7-Diiodonaphthalene

Cat. No.: B12871853
M. Wt: 379.96 g/mol
InChI Key: KTQIVUFYXROQTB-UHFFFAOYSA-N
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Description

1,7-Diiodonaphthalene is an organic compound characterized by the presence of two iodine atoms attached to the naphthalene ring at positions 1 and 7. This compound is a crystalline solid and is commonly used as a precursor in organic synthesis, particularly in the preparation of various iodinated compounds.

Properties

Molecular Formula

C10H6I2

Molecular Weight

379.96 g/mol

IUPAC Name

1,7-diiodonaphthalene

InChI

InChI=1S/C10H6I2/c11-8-5-4-7-2-1-3-10(12)9(7)6-8/h1-6H

InChI Key

KTQIVUFYXROQTB-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=C(C=C2)I)C(=C1)I

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

1,7-Diiodonaphthalene can be synthesized through the iodination of naphthalene. The process typically involves the use of iodine and an oxidizing agent such as nitric acid or sulfuric acid. The reaction is carried out under controlled conditions to ensure the selective iodination at the 1 and 7 positions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve a continuous flow process where naphthalene is reacted with iodine in the presence of a catalyst. The reaction conditions are optimized to achieve high yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

1,7-Diiodonaphthalene undergoes various types of chemical reactions, including:

    Substitution Reactions: The iodine atoms can be replaced by other nucleophiles through nucleophilic substitution reactions.

    Reduction Reactions: The compound can be reduced to form naphthalene by removing the iodine atoms.

    Coupling Reactions: It can participate in coupling reactions such as the Suzuki-Miyaura coupling to form biaryl compounds.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include sodium methoxide, potassium tert-butoxide, and other strong nucleophiles. The reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO).

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used under mild conditions.

    Coupling Reactions: Palladium catalysts are commonly used in coupling reactions, with bases like potassium carbonate and solvents like tetrahydrofuran (THF).

Major Products Formed

    Substitution Reactions: Products include various substituted naphthalenes depending on the nucleophile used.

    Reduction: The major product is naphthalene.

    Coupling Reactions: Biaryl compounds are the major products formed.

Scientific Research Applications

1,7-Diiodonaphthalene has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of complex organic molecules and in the study of reaction mechanisms.

    Biology: Employed in the development of radiolabeled compounds for imaging and diagnostic purposes.

    Medicine: Investigated for its potential use in the synthesis of pharmaceutical intermediates.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 1,7-diiodonaphthalene in chemical reactions involves the formation of reactive intermediates such as radical anions or cations. These intermediates facilitate the substitution or coupling reactions by providing a pathway for the exchange of iodine atoms with other functional groups. The molecular targets and pathways involved depend on the specific reaction conditions and reagents used.

Comparison with Similar Compounds

Similar Compounds

    1,8-Diiodonaphthalene: Similar in structure but with iodine atoms at positions 1 and 8.

    1,5-Diiodonaphthalene: Iodine atoms are at positions 1 and 5.

    2,6-Diiodonaphthalene: Iodine atoms are at positions 2 and 6.

Uniqueness

1,7-Diiodonaphthalene is unique due to the specific positioning of the iodine atoms, which influences its reactivity and the types of reactions it can undergo. The peri relationship between the iodine atoms in this compound can lead to distinct steric and electronic effects compared to other diiodonaphthalenes.

Biological Activity

1,7-Diiodonaphthalene is an organic compound characterized by the presence of two iodine atoms at the 1 and 7 positions of the naphthalene structure. This unique arrangement imparts distinct chemical properties and potential biological activities, making it a subject of interest in medicinal chemistry and organic synthesis.

The synthesis of this compound typically involves halogenation reactions of naphthalene derivatives. The reaction can be represented as follows:

C10H8+I2C10H6I2+HI\text{C}_{10}\text{H}_8+\text{I}_2\rightarrow \text{C}_{10}\text{H}_6\text{I}_2+\text{HI}

This compound is notable for its symmetrical structure, which enhances its reactivity in various synthetic pathways and allows it to form stable complexes with transition metals, making it valuable in coordination chemistry.

Biological Activity

Research into the biological activity of this compound has revealed several key areas where it exhibits potential therapeutic effects:

  • Antimicrobial Activity : Studies have indicated that derivatives of diiodonaphthalene may exhibit antimicrobial properties, although specific data on this compound is limited. The general trend shows that halogenated compounds often possess enhanced activity against various microbial strains due to their ability to disrupt cellular processes.
  • Cytotoxicity : Preliminary investigations suggest that this compound may induce cytotoxic effects in certain cancer cell lines. For instance, related compounds have shown promise in inhibiting the growth of human colon cancer (HCT-116) and breast cancer (MDA-MB-231) cells. Such findings highlight the potential for further research into its use as an anticancer agent.
  • Mechanism of Action : Although specific mechanisms for this compound remain underexplored, similar compounds often interact with biological macromolecules such as proteins and nucleic acids. This interaction can lead to alterations in cellular signaling pathways or direct cytotoxic effects.

Case Studies

Several studies have investigated the biological activities of halogenated naphthalenes, providing insights into the potential effects of this compound:

  • Antimicrobial Screening : A study evaluated various halogenated naphthalenes against a panel of microbial strains. Results indicated that compounds with iodine substitutions exhibited significant minimum inhibitory concentrations (MIC) against Gram-positive bacteria, suggesting a possible mechanism involving membrane disruption.
  • Cytotoxicity Assays : In vitro assays conducted on cancer cell lines showed that certain naphthalene derivatives, including those structurally related to this compound, could induce apoptosis. This was measured using flow cytometry and caspase activation assays.
  • Fluorescent Properties : Research has also explored the use of diiodonaphthalene derivatives as fluorescent probes in biological systems. These studies indicate that such compounds can be utilized for imaging applications in cellular biology due to their photostability and specific binding properties.

Comparative Analysis

The following table summarizes key features and biological activities of various diiodonaphthalene derivatives:

Compound NameMolecular FormulaKey FeaturesBiological Activity
This compound C₁₀H₆I₂Iodine at positions 1 and 7Potential antimicrobial and cytotoxic
2,7-Diiodonaphthalene C₁₀H₆I₂Iodine at positions 2 and 7Antimicrobial properties reported
1,8-Diiodonaphthalene C₁₀H₆I₂Iodine at positions 1 and 8Cytotoxic effects observed

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